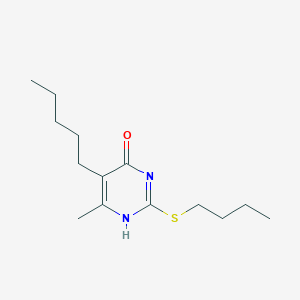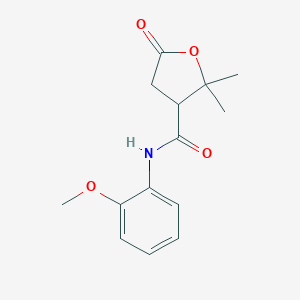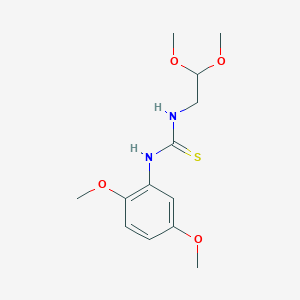
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea, also known as DMTU, is a chemical compound that has been used in various scientific research studies. DMTU belongs to the class of thioureas and is commonly used as an antioxidant and a scavenger of reactive nitrogen species.
Mecanismo De Acción
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea acts as an antioxidant by scavenging reactive nitrogen species, including peroxynitrite and nitric oxide. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can also inhibit the activity of nitric oxide synthase, which is an enzyme that produces nitric oxide. By inhibiting nitric oxide synthase, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can reduce the production of reactive nitrogen species and protect against oxidative stress.
Biochemical and Physiological Effects:
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can protect against oxidative stress and reduce inflammation in various cell types. Furthermore, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can reduce the production of reactive nitrogen species and protect against ischemia-reperfusion injury. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has also been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea is a relatively stable compound that can be easily synthesized in the laboratory. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea is also relatively non-toxic and can be used in a variety of cell types and animal models. However, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has a relatively short half-life and may require multiple doses to achieve a therapeutic effect. Furthermore, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea may not be effective in all models of oxidative stress and may have different effects depending on the cell type or tissue being studied.
Direcciones Futuras
There are several future directions for research involving N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea. One potential area of research is the development of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea analogs that have a longer half-life and increased potency. Another area of research is the use of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea in combination with other antioxidants or therapies to enhance its protective effects. Furthermore, the use of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea in clinical trials for the treatment of oxidative stress-related diseases, such as heart disease and neurodegenerative disorders, is an area of active research.
Métodos De Síntesis
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyaniline with thiocarbonyl diimidazole, or the reaction of 2,5-dimethoxyaniline with thiourea in the presence of sulfuric acid. The synthesis of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been extensively used in scientific research studies due to its ability to scavenge reactive nitrogen species and act as an antioxidant. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been shown to protect against oxidative stress in various cell types, including neurons, endothelial cells, and cardiomyocytes. Furthermore, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been shown to have anti-inflammatory properties and can protect against ischemia-reperfusion injury.
Propiedades
Nombre del producto |
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea |
|---|---|
Fórmula molecular |
C13H20N2O4S |
Peso molecular |
300.38 g/mol |
Nombre IUPAC |
1-(2,2-dimethoxyethyl)-3-(2,5-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C13H20N2O4S/c1-16-9-5-6-11(17-2)10(7-9)15-13(20)14-8-12(18-3)19-4/h5-7,12H,8H2,1-4H3,(H2,14,15,20) |
Clave InChI |
YRZLLCRHSYTTLO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC(OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=S)NCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)
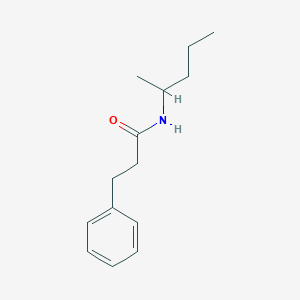
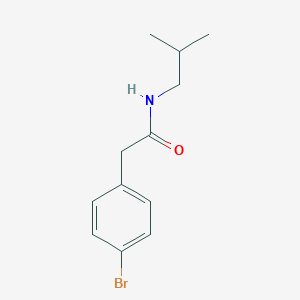
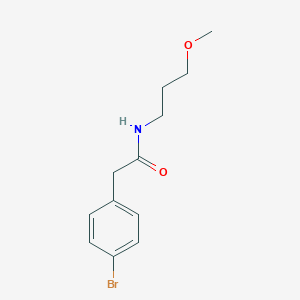
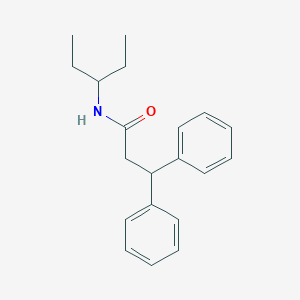
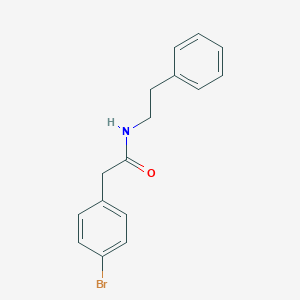
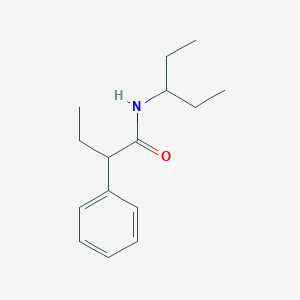
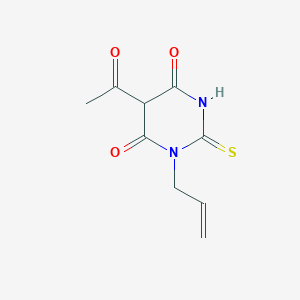
![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)
